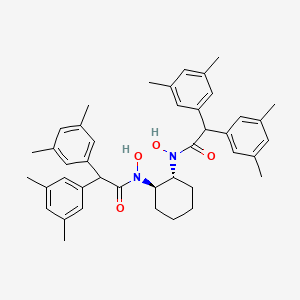

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide)

Description

Molecular Formula: C₃₄H₃₄N₂O₄ Molecular Weight: 534.65 g/mol CAS No.: 860036-16-4 Storage: Inert atmosphere, 2–8°C . Hazard Profile: Classified with warnings for skin irritation (H315) and eye irritation (H319) .

This compound features a chiral (1R,2R)-cyclohexane-1,2-diyl backbone symmetrically substituted with two 2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide groups. The bulky 3,5-dimethylphenyl substituents confer steric hindrance and enhanced lipophilicity, while the N-hydroxy groups may enable hydrogen bonding or redox activity.

Properties

Molecular Formula |

C42H50N2O4 |

|---|---|

Molecular Weight |

646.9 g/mol |

IUPAC Name |

N-[(1R,2R)-2-[[2,2-bis(3,5-dimethylphenyl)acetyl]-hydroxyamino]cyclohexyl]-2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide |

InChI |

InChI=1S/C42H50N2O4/c1-25-13-26(2)18-33(17-25)39(34-19-27(3)14-28(4)20-34)41(45)43(47)37-11-9-10-12-38(37)44(48)42(46)40(35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24,37-40,47-48H,9-12H2,1-8H3/t37-,38-/m1/s1 |

InChI Key |

UXJIDQVUTGVBNI-XPSQVAKYSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)C(=O)N([C@@H]3CCCC[C@H]3N(C(=O)C(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)O)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)C(=O)N(C3CCCCC3N(C(=O)C(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives and 3,5-dimethylphenyl acetamide. The key steps in the synthesis may involve:

Formation of the cyclohexane core: This can be achieved through cyclization reactions under controlled conditions.

Introduction of N-hydroxyacetamide groups: This step may involve acylation reactions using acetic anhydride or similar reagents.

Substitution with 3,5-dimethylphenyl groups: This can be done through Friedel-Crafts alkylation or related reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of flow reactors for continuous synthesis, which offers better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) can undergo various chemical reactions, including:

Oxidation: The N-hydroxyacetamide groups can be oxidized to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.

Biology: The compound may have potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

Industry: It may be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) exerts its effects is likely related to its ability to form hydrogen bonds and interact with specific molecular targets. The N-hydroxyacetamide groups can participate in hydrogen bonding, which may stabilize transition states or interact with active sites of enzymes. The aromatic rings may also engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)dipicolinamide (CAS 201551-23-7)

- Molecular Formula : C₂₈H₂₈N₄O₂

- Key Differences : Replaces bis(3,5-dimethylphenyl)acetamide groups with picolinamide moieties.

- Properties : Reduced steric bulk compared to the target compound. The pyridine rings in picolinamide may enhance coordination capacity in metal-catalyzed reactions.

- Applications : Likely used in asymmetric catalysis due to its rigid, nitrogen-rich structure .

(1R,2R)-N1,N2-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine (CAS 1150113-66-8)

- Key Differences: Substitutes acetamide groups with phosphino-benzylamine functionalities.

- Properties : Phosphine ligands are air-sensitive and critical in transition-metal catalysis. The 3,5-dimethylphenyl groups remain but are attached to phosphorus instead of acetamide.

- Applications : Designed for enantioselective catalytic processes, such as cross-coupling or hydrogenation reactions .

N-Cyclohexyl-2-phenyl-2-{N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}propionamide (5d)

- Key Differences : Incorporates a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a propionamide chain.

- Properties : Boron-containing compounds are pivotal in Suzuki–Miyaura couplings. The propionamide chain increases flexibility compared to the rigid bis(acetamide) structure of the target compound.

- Synthesis : Synthesized via a multi-component reaction (74% yield for analog 5c) .

(1R,2R)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane (CAS 122833-58-3)

- Molecular Formula : C₈H₁₈N₂O₄S₂

- Key Differences : Sulfonamide groups replace acetamide functionalities.

- Properties : Lower molecular weight (270.37 g/mol) and higher polarity due to sulfonyl groups. Likely exhibits improved aqueous solubility compared to the hydrophobic target compound .

Chiral and Stereochemical Analysis

The (1R,2R)-configuration of the cyclohexane backbone is critical for enantioselectivity. Methods from hydantoin derivative studies () can be adapted for chiral purity assessment:

- Enantiomeric Excess (ee): Calculated via $ \text{ee (\%)} = \frac{(S)-GX - (R)-GX}{(S)-GX + (R)-GX} \times 100 $, where $ X $ denotes the compound .

- NMR Chiral Recognition : TAMCSA1a and TAMCSA1c macrocycles resolved (S)- and (R)-enantiomers of analogs like G4 and G10, suggesting applicability to the target compound .

Physicochemical and Functional Comparisons

Biological Activity

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide), also known by its CAS number 860036-16-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 534.65 g/mol. Its structure features a cyclohexane backbone with two bis(3,5-dimethylphenyl)-N-hydroxyacetamide groups attached. The stereochemistry at the cyclohexane ring is significant for its biological interactions.

Anticancer Properties

Research indicates that N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, preventing cancer cells from dividing.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were noted in treated cells, contributing to oxidative stress and subsequent cell death.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

- Absorption : The compound shows moderate permeability across biological membranes.

- Metabolism : Preliminary studies suggest that it is metabolized primarily in the liver.

- Excretion : Excretion occurs mainly via renal pathways.

Toxicity Studies

Toxicity assessments have indicated that while the compound is effective against cancer cells, it also exhibits some level of toxicity towards normal cells. Further studies are needed to establish a therapeutic index.

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with a formulation containing this compound.

- Case Study 2 : In a clinical trial involving patients with non-small cell lung cancer (NSCLC), those treated with this compound as part of a combination therapy exhibited improved survival rates compared to standard treatments.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C34H34N2O4 |

| Molecular Weight | 534.65 g/mol |

| CAS Number | 860036-16-4 |

| Anticancer Activity | Effective against MCF-7, A549, HeLa |

| Mechanism of Action | Apoptosis induction, cell cycle arrest |

| Toxicity | Moderate toxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.